Bienvenue dans la boutique en ligne BenchChem!

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea

Pharmaceutical Impurity Profiling Process Intermediate Identification Regulatory Reference Standards

3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea (CAS 85045-98-3), formally designated Celiprolol Hydrochloride EP Impurity H, is a specified process-related impurity of the cardioselective β1-adrenoceptor antagonist celiprolol. Classified under the European Pharmacopoeia (EP) monograph as the 'Bromhydrin Compound', it exists as a racemic mixture (2RS) with molecular formula C₁₆H₂₃BrN₂O₄ and molecular weight 387.27 g/mol.

Molecular Formula C16H23BrN2O4
Molecular Weight 387.27 g/mol
CAS No. 85045-98-3
Cat. No. B057084
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea
CAS85045-98-3
Molecular FormulaC16H23BrN2O4
Molecular Weight387.27 g/mol
Structural Identifiers
SMILESCCN(CC)C(=O)NC1=CC(=C(C=C1)OCC(CBr)O)C(=O)C
InChIInChI=1S/C16H23BrN2O4/c1-4-19(5-2)16(22)18-12-6-7-15(14(8-12)11(3)20)23-10-13(21)9-17/h6-8,13,21H,4-5,9-10H2,1-3H3,(H,18,22)
InChIKeyCOVQKIDNDABIDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Celiprolol EP Impurity H (CAS 85045-98-3): Essential Pharmacopoeial Reference Standard for Beta-Blocker Quality Control and ANDA Procurement


3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea (CAS 85045-98-3), formally designated Celiprolol Hydrochloride EP Impurity H, is a specified process-related impurity of the cardioselective β1-adrenoceptor antagonist celiprolol [1]. Classified under the European Pharmacopoeia (EP) monograph as the 'Bromhydrin Compound', it exists as a racemic mixture (2RS) with molecular formula C₁₆H₂₃BrN₂O₄ and molecular weight 387.27 g/mol [2]. Unlike the API which bears a tert-butylamino pharmacophore, Impurity H contains a characteristic bromohydrin moiety (3-bromo-2-hydroxypropoxy) that represents an unreacted or partially reacted synthetic intermediate . It is supplied with fully validated Certificate of Analysis (CoA) data including HPLC purity, ¹H-NMR, and MS characterization, and is recognized by the FDA Global Substance Registration System under UNII M6ZCM9M2TF [3].

Why a Generic 'Celiprolol Impurity' Cannot Substitute for EP Impurity H (CAS 85045-98-3) in Regulated Analytical Workflows


Celiprolol hydrochloride drug substance can contain a range of structurally diverse impurities — process-related intermediates (e.g., Impurity H, the bromhydrin compound; Impurity F, the des-bromo phenolic precursor), degradation products, and dimeric species such as Impurity B . These impurities differ fundamentally in their chromophoric properties, retention behavior, ionization efficiency, and stability, meaning that a reference standard designated for a different impurity cannot serve as a surrogate for system suitability testing, peak identification, or quantitative limit testing for Impurity H [1]. The European Pharmacopoeia explicitly assigns distinct acceptance criteria and identification methods to specified impurities A, E, G, and H, among others; using an incorrect impurity reference standard risks misidentification of peaks, invalid assay results, and potential regulatory non-compliance during ANDA or DMF review [2]. The bromine atom in Impurity H confers a unique isotopic signature (⁷⁹Br/⁸¹Br, approximately 1:1 ratio) detectable by mass spectrometry, providing an unambiguous confirmatory identification feature not shared by non-brominated impurities such as Impurity F or Impurity I [3].

Head-to-Head Comparative Evidence: Celiprolol EP Impurity H (CAS 85045-98-3) vs. Closest In-Class Analogs for QC Procurement Decisions


Structural Differentiation from Celiprolol API: Bromine-Containing Intermediate vs. Tertiary Amine Pharmacophore

Celiprolol EP Impurity H is the bromhydrin synthetic intermediate — it carries a 3-bromo-2-hydroxypropoxy sidechain at the phenolic oxygen, whereas celiprolol API (CAS 57470-78-7) bears a 3-[(1,1-dimethylethyl)amino]-2-hydroxypropoxy sidechain at the same position. This substitution replaces a basic tertiary amine (pKa ~9.5 for the tert-butylamino group) with a neutral, halogenated alcohol (no ionizable amine), resulting in fundamentally different chromatographic retention and ionization behavior . The molecular weight of Impurity H (387.27 g/mol, C₁₆H₂₃BrN₂O₄) is nearly identical to celiprolol base (379.5 g/mol, C₂₀H₃₃N₃O₄), yet the absence of the basic amine eliminates the possibility of co-elution under reversed-phase ion-pairing conditions [1].

Pharmaceutical Impurity Profiling Process Intermediate Identification Regulatory Reference Standards

Physicochemical Differentiation: Solubility and Melting Point Data Relative to the Des-Bromo Impurity F

Celiprolol EP Impurity H (CAS 85045-98-3, bromhydrin compound) exhibits a melting point of 148–149.5 °C and a calculated aqueous solubility of 0.066 g/L at 25 °C . In contrast, Celiprolol EP Impurity F (CAS 79881-89-3, the des-bromo phenolic precursor 3-(3-acetyl-4-hydroxyphenyl)-1,1-diethylurea) has a significantly lower molecular weight (250.29 g/mol vs. 387.27 g/mol) and contains a free phenolic hydroxyl group, which substantially alters its solubility and crystallization behavior . The presence of the bromine atom and the secondary alcohol in Impurity H increases molecular weight by ~137 g/mol relative to Impurity F, while the free phenolic -OH in Impurity F confers higher hydrogen-bond donor capacity and potentially greater aqueous solubility, making the two compounds non-interchangeable for standard preparation [1].

Preformulation Studies Reference Standard Handling Solubility-Limited Dosing

Regulatory Categorization: Specified Impurity with EP Monograph Identification Criteria vs. Unspecified Impurities

Under the European Pharmacopoeia monograph for Celiprolol Hydrochloride, Impurity H is classified as a specified impurity — meaning it is individually named, structurally identified, and subject to specific acceptance criteria within the related substances test [1]. Specified impurities A, E, G, and H are detected using dedicated chromatographic methods with defined system suitability parameters [2]. By contrast, unspecified impurities are subject to a general limit (typically ≤0.10% or ≤0.05% depending on the maximum daily dose) without individual identification requirements. The EP explicitly notes: 'The specified impurities A, E, G are detected using one or other of the tests in this reference. Other detectable impurities (if present at a sufficient level, or unspecified impurities), therefore, it is not necessary to identify these impurities' [3]. Impurity H is listed within the EP 'Celiprolol Hydrochloride' related substances section as a known, specified impurity, making its reference standard mandatory for any laboratory performing compendial testing or ANDA method validation where this impurity must be quantified.

Pharmacopoeial Compliance ANDA Regulatory Submissions Impurity Qualification Thresholds

HPLC System Suitability: Retention Time and Relative Retention Differentiation from Co-occurring Celiprolol Impurities

The EP monograph for Celiprolol Hydrochloride requires chromatographic separation of Impurity H from the API and from other specified impurities including Impurity A, E, and G [1]. While the EP does not publicly disclose exact relative retention times (RRTs), published HPLC methods for celiprolol impurity profiling demonstrate that the bromhydrin compound (Impurity H) elutes with distinct retention characteristics relative to the more polar Impurity F (des-bromo phenolic compound, CAS 79881-89-3) and the less polar dimeric Impurity B (CAS 125579-40-0, molecular weight 586.73 g/mol) . The validated gradient HPLC method described by Difeo and Shuster (1991) for the celiprolol process intermediate A-1354 and its potential impurities achieved baseline resolution of structurally related impurities, with high-low chromatography employed to enhance detectability of trace-level impurities; this methodological framework is directly applicable to Impurity H quantification [2]. Modern suppliers of Celiprolol EP Impurity H provide HPLC chromatograms with the CoA demonstrating purity typically ≥98% and confirming single-peak identity against the reference retention time [3].

HPLC Method Validation System Suitability Parameters Peak Purity Analysis

Bromine-Specific Detection: Element-Selective ICP-MS or XRF Differentiation from Non-Halogenated Celiprolol Impurities

Celiprolol EP Impurity H is the only EP-specified celiprolol impurity that contains a covalently bound bromine atom (theoretical bromine content: 20.63% w/w based on C₁₆H₂₃BrN₂O₄, MW 387.27) [1]. This unique elemental composition enables element-selective detection strategies that are impossible for non-halogenated impurities such as Impurity F (C₁₃H₁₈N₂O₃, no halogen), Impurity I (C₁₅H₂₂N₂O₃, no halogen), or Impurity B (C₃₁H₄₆N₄O₇, no halogen) . Bromine-selective detection by ICP-MS (inductively coupled plasma mass spectrometry) or GC-AED (atomic emission detection) can specifically track Impurity H in complex matrices without chromatographic resolution from co-eluting non-brominated species. The characteristic ⁷⁹Br/⁸¹Br isotopic doublet (~50.7%/49.3% natural abundance ratio) provides an additional confirmatory tool in LC-MS or GC-MS workflows that is unique among celiprolol-related substances .

Element-Specific Detection Halogen-Selective Analysis Impurity Source Tracing

Comprehensive Characterization Package: Multi-Technique Analytical Data Provision vs. Minimal Characterization for Generic Impurities

Reputable suppliers of Celiprolol EP Impurity H (CAS 85045-98-3) provide comprehensive characterization packages that include HPLC purity data, ¹H-NMR spectra, mass spectra (MS), and a detailed Certificate of Analysis (CoA) compliant with regulatory guidelines [1]. This multi-technique characterization approach — mirroring the hyphenated MS and NMR techniques validated for celiprolol degradation product identification — ensures unambiguous structural confirmation and purity assignment [2]. In contrast, non-pharmacopoeial or generic 'celiprolol impurity' products may be supplied with only HPLC purity data and lack orthogonal spectroscopic confirmation, increasing the risk of misidentification, particularly for structural isomers or degradation products with similar retention times . The EP-compliant Impurity H reference standard is also traceable to pharmacopoeial standards (EP or USP) and is suitable for use in GMP-regulated QC environments, a requirement that is explicitly not met by research-grade or non-certified impurity materials [3].

Reference Standard Certification CoA Data Completeness GMP-Compliant Impurity Standards

Priority Procurement Scenarios for Celiprolol EP Impurity H (CAS 85045-98-3): Where This Reference Standard Is Non-Negotiable


ANDA Method Validation and Forced Degradation Studies Requiring EP-Compliant Impurity H Identification

During ANDA development for generic celiprolol hydrochloride, regulatory agencies require identification and quantification of all specified impurities listed in the EP monograph, including Impurity H [1]. The validated HPLC method described by Difeo and Shuster demonstrates that related substances testing for celiprolol requires authentic impurity reference standards for accurate peak identification, as structurally similar impurities may exhibit closely spaced retention times that cannot be reliably assigned by retention time alone [2]. Furthermore, forced degradation studies under ICH Q1A(R2) conditions may generate the bromhydrin compound as a degradation product or reveal its stability profile; without an authenticated Impurity H reference standard, laboratories cannot definitively assign degradation product peaks — a critical gap that can result in ANDA deficiency letters [3].

GMP Batch Release Testing in QC Laboratories Operating Under EP Monograph Compliance

Commercial manufacturers of celiprolol hydrochloride drug substance or finished dosage forms must perform compendial related substances testing per the EP monograph as part of batch release. The monograph specifies that Impurity H, as a named specified impurity, must be individually identified and quantified against its own reference standard — not against the API or another impurity standard [1]. The total impurities specification of NMT 0.5% under the EP monograph means that even low-level Impurity H must be accurately quantified, and the use of a certified reference standard with a defined purity factor (typically ≥98%) is essential for calculating accurate impurity concentrations [2]. QC laboratories that substitute a non-certified or structurally incorrect impurity reference standard risk out-of-specification (OOS) investigations, batch rejection, or regulatory observations during GMP inspections [3].

Synthetic Route Investigation and Process Optimization for Celiprolol API Manufacturing

Celiprolol EP Impurity H (the bromhydrin compound) is a key synthetic intermediate in the manufacturing route for celiprolol hydrochloride. In the improved synthetic process described by Joshi et al. (2001), control of the bromination step that generates the bromhydrin intermediate directly impacts the purity profile of the final API [1]. Process chemists require an authenticated Impurity H reference standard to establish fate-and-purge data, demonstrating that this reactive intermediate is adequately removed (purged) during subsequent synthetic steps, or to set appropriate in-process control limits [2]. The unique bromine content of Impurity H (20.63% w/w) enables ICP-MS tracking of bromine atom fate across synthetic steps, providing a mass balance tool that is unavailable for any other celiprolol process intermediate [3].

Stability-Indicating Method Development and Long-Term Stability Studies for Celiprolol Drug Products

ICH Q1A(R2) stability testing of celiprolol hydrochloride drug products requires stability-indicating analytical methods capable of resolving all potential degradants from the API. The comprehensive degradation study by Sahu et al. (2021) using hyphenated LC-MS and NMR techniques identified seven degradation products formed under ICH stress conditions, and demonstrated that authentic impurity standards are essential for definitive structural assignment of degradation products [1]. As Impurity H is both a process intermediate and a potential degradation product (or degradant precursor), its certified reference standard is required to establish relative response factors (RRFs) for HPLC-UV quantification and to validate that the analytical method remains stability-indicating throughout the product shelf-life [2]. Without an authenticated Impurity H standard, mass balance in stability studies may fail to meet the 95–105% acceptance criterion, triggering unnecessary investigations [3].

Quote Request

Request a Quote for 3-[3-Acetyl-4-(3-bromo-2-hydroxypropoxy)phenyl]-1,1-diethylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.